molecular formula C26H18O4 B8144869 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde

Cat. No.: B8144869
M. Wt: 394.4 g/mol
InChI Key: YMJXJLJMESXVTN-UHFFFAOYSA-N
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Description

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde is an organic compound with the molecular formula C26H18O4 It is characterized by the presence of two methoxy groups and two benzaldehyde groups connected through a phenylene-ethyne linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and 4-bromobenzaldehyde.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction between 2,5-dimethoxybenzene and 4-bromobenzaldehyde in the presence of a palladium catalyst and copper(I) iodide as a co-catalyst. The reaction is carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF).

    Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid.

    Reduction: 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(benzyl alcohol).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential photoluminescent properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential use as a fluorescent probe involves the absorption and emission of light, which can be utilized to visualize biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
  • 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid

Uniqueness

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde is unique due to its specific structural features, such as the ethyne linkage and the presence of both methoxy and aldehyde groups

Properties

IUPAC Name

4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c1-29-25-15-24(14-12-20-5-9-22(18-28)10-6-20)26(30-2)16-23(25)13-11-19-3-7-21(17-27)8-4-19/h3-10,15-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJXJLJMESXVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C=O)OC)C#CC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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